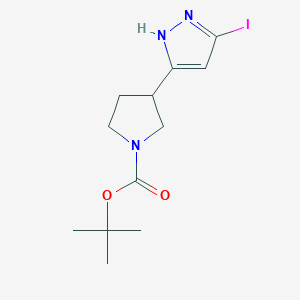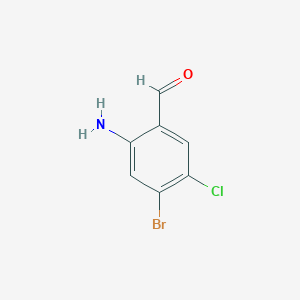
3,5-Pyridinedicarbonitrile, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarbonitrile, 2-methyl- is a heterocyclic organic compound with the molecular formula C8H4N2. It is characterized by a pyridine ring substituted with two cyano groups at the 3 and 5 positions and a methyl group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 2-methyl- typically involves the reaction of 2-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the cyano groups are introduced at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of 3,5-Pyridinedicarbonitrile, 2-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarbonitrile, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Amino-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Pyridinedicarbonitrile, 2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyridine-based structures.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-methyl- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other substrates, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarbonitrile: Lacks the methyl group at the 2 position.
2-Pyridinecarbonitrile: Has a cyano group at the 2 position instead of the 3 and 5 positions.
4-Pyridinecarbonitrile: Has a cyano group at the 4 position
Uniqueness
3,5-Pyridinedicarbonitrile, 2-methyl- is unique due to the presence of both cyano groups and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C8H5N3 |
|---|---|
Poids moléculaire |
143.15 g/mol |
Nom IUPAC |
2-methylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c1-6-8(4-10)2-7(3-9)5-11-6/h2,5H,1H3 |
Clé InChI |
RGGSYTZSBWEXCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
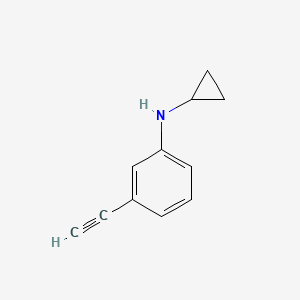

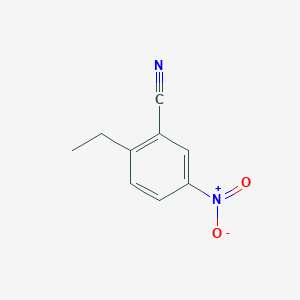
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)
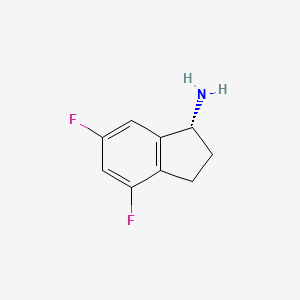

![(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12975997.png)
![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)

![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)
![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)
